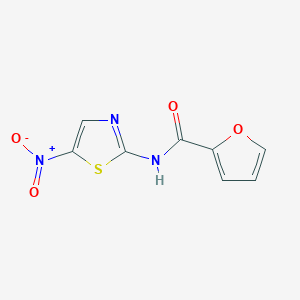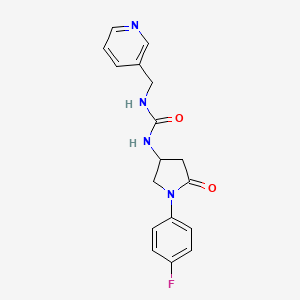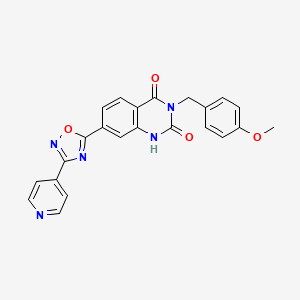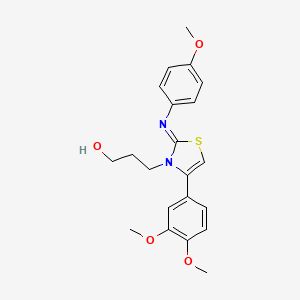
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BAY 41-2272' and is a potent activator of soluble guanylyl cyclase (sGC). In
Mechanism Of Action
The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea involves the activation of soluble guanylyl cyclase (1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea). This enzyme is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The activation of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to various physiological effects such as vasodilation, anti-inflammatory effects, and neuroprotection.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea are diverse and depend on the specific research area. In cardiovascular research, BAY 41-2272 has been shown to cause vasodilation, which leads to a decrease in blood pressure and an increase in blood flow. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In inflammation research, BAY 41-2272 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Finally, in neurodegenerative disorder research, BAY 41-2272 has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea in lab experiments is its high potency and specificity for 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activation. This makes it an ideal tool for studying the physiological effects of cGMP. However, one limitation of using BAY 41-2272 is its relatively high cost compared to other 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activators. Additionally, the long-term effects of using this compound in lab experiments are still unknown, and further research is needed to fully understand its potential risks.
Future Directions
There are several future directions for research on 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea. One potential area of research is the development of new 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activators with improved potency and specificity. Another area of research is the investigation of the long-term effects of using BAY 41-2272 in various research areas. Finally, further research is needed to fully understand the potential applications of this compound in the treatment of various diseases, including cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea is a potent activator of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea with potential applications in various fields of research. Its high potency and specificity make it an ideal tool for studying the physiological effects of cGMP. However, further research is needed to fully understand its potential risks and long-term effects. The future directions of research on this compound include the development of new 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activators, investigation of its long-term effects, and exploration of its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea involves the reaction of 1-(2-hydroxyethoxy)cyclopentylamine with o-tolylisocyanate. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through chromatography to obtain the pure compound.
Scientific Research Applications
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential applications in various fields of research. Some of the key research areas include cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. In cardiovascular research, BAY 41-2272 has shown promising results in the treatment of pulmonary hypertension, heart failure, and ischemic heart disease. In cancer research, this compound has been studied for its anti-tumor properties and has shown potential as a therapeutic agent for various types of cancers. Inflammation research has also shown that BAY 41-2272 has anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases. Finally, in neurodegenerative disorder research, BAY 41-2272 has been studied for its neuroprotective properties and has shown potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-6-2-3-7-14(13)18-15(20)17-12-16(21-11-10-19)8-4-5-9-16/h2-3,6-7,19H,4-5,8-12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIRXFZMISHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/no-structure.png)
![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)


![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)

![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)

![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)

![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)